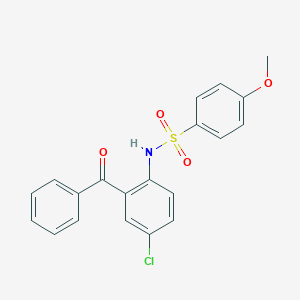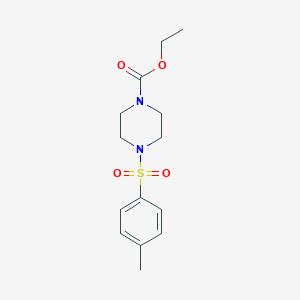![molecular formula C19H16Cl2N2O2 B416084 (2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE](/img/structure/B416084.png)
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic compound characterized by the presence of a furan ring substituted with a dichlorophenyl group, a piperidine ring, and an acrylonitrile moiety
準備方法
The synthesis of (2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with dichlorophenyl group: The furan ring is then substituted with a dichlorophenyl group using a suitable electrophilic aromatic substitution reaction.
Formation of the acrylonitrile moiety: The acrylonitrile group is introduced through a reaction involving acryloyl chloride and a suitable base.
Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the acrylonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Hydrolysis: The acrylonitrile moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
科学的研究の応用
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of (2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE can be compared with similar compounds, such as:
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-(piperidine-1-carbonyl)-propanenitrile: This compound has a similar structure but with a propanenitrile group instead of an acrylonitrile group, leading to different chemical and biological properties.
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-(piperidine-1-carbonyl)-butanenitrile:
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-(piperidine-1-carbonyl)-pentanenitrile: The presence of a pentanenitrile group introduces additional steric and electronic effects, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C19H16Cl2N2O2 |
|---|---|
分子量 |
375.2g/mol |
IUPAC名 |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-14-4-6-17(21)16(11-14)18-7-5-15(25-18)10-13(12-22)19(24)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2/b13-10+ |
InChIキー |
SNHFLNJQCALEPF-JLHYYAGUSA-N |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
異性体SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
正規SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-{[(4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B416001.png)



![2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE](/img/structure/B416005.png)
![Dimethyl 5-{[(4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B416007.png)





![1-(3-Chlorophenyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416017.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B416020.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B416022.png)
